Cimigenoside
Cimigenoside
Cimigenol 3-O-beta-D-xylopyranoside is a cucurbitacin and a glycoside. It has a role as a metabolite.
Cimigenoside has been reported in Actaea europaea, Actaea dahurica, and other organisms with data available.
Cimigenoside has been reported in Actaea europaea, Actaea dahurica, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
27994-11-2
VCID:
VC21323753
InChI:
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
SMILES:
Array
Molecular Formula:
C35H56O9
Molecular Weight:
620.8 g/mol
Cimigenoside
CAS No.: 27994-11-2
Cat. No.: VC21323753
Molecular Formula: C35H56O9
Molecular Weight: 620.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cimigenol 3-O-beta-D-xylopyranoside is a cucurbitacin and a glycoside. It has a role as a metabolite. Cimigenoside has been reported in Actaea europaea, Actaea dahurica, and other organisms with data available. |
|---|---|
| CAS No. | 27994-11-2 |
| Molecular Formula | C35H56O9 |
| Molecular Weight | 620.8 g/mol |
| IUPAC Name | (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 |
| Standard InChI Key | BTPYUWOBZFGKAI-XYGBCAHESA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |
| Canonical SMILES | CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator